4-(Benzyloxy)-3-fluoroaniline

Catalog No.
S1540763
CAS No.
168268-00-6
M.F
C13H12FNO
M. Wt
217.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Benzyloxy)-3-fluoroaniline

CAS Number

168268-00-6

Product Name

4-(Benzyloxy)-3-fluoroaniline

IUPAC Name

3-fluoro-4-phenylmethoxyaniline

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

InChI

InChI=1S/C13H12FNO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2

InChI Key

XLEYXHRMSUPJST-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)F

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)F

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4-(Benzyloxy)-3-fluoroaniline is an organic compound with the molecular formula C₁₃H₁₂FNO. It features a benzene ring substituted with a benzyloxy group and a fluoro group at the para and meta positions, respectively. This compound is notable for its role as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. The presence of both the fluoro and benzyloxy groups enhances its chemical reactivity and biological activity.

Due to its functional groups:

  • Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles, making it useful in synthesizing other compounds.
  • Reduction Reactions: The aniline part can be reduced to form amines or further functionalized.
  • Condensation Reactions: It can participate in condensation reactions to form more complex organic structures, such as imines or amides .

The biological activity of 4-(Benzyloxy)-3-fluoroaniline has been explored primarily in the context of medicinal chemistry. It has shown potential as:

  • Anticancer Agent: Some derivatives of this compound have demonstrated inhibitory effects on cancer cell lines.
  • Cholesterol Absorption Inhibitor: Its structural characteristics allow it to function as a cholesterol absorption inhibitor, which is significant for cardiovascular health .

Several synthesis methods for 4-(Benzyloxy)-3-fluoroaniline have been documented:

  • One-Pot Synthesis: A method involving the reaction of 4-hydroxybenzaldehyde with alkali carbonate, benzyl chloride, and 4-fluoroaniline in a single reaction vessel. This approach simplifies the process and reduces costs by minimizing the number of steps involved .
  • Catalytic Reduction: Utilizing ferric chloride hexahydrate as a catalyst for reducing intermediates to obtain 4-(Benzyloxy)-3-fluoroaniline efficiently .
  • Alternative Routes: Other methods involve various solvents and reaction conditions, allowing for flexibility in synthesis depending on available reagents and desired yields .

4-(Benzyloxy)-3-fluoroaniline serves several important applications:

  • Intermediate in Pharmaceutical Synthesis: It is used in the synthesis of various drugs, particularly those targeting metabolic disorders.
  • Research Chemical: Its unique structure makes it valuable for research in organic chemistry and medicinal chemistry.
  • Building Block for Agrochemicals: The compound is also utilized in developing pesticides and herbicides due to its reactive properties .

Studies on interaction mechanisms involving 4-(Benzyloxy)-3-fluoroaniline have revealed insights into its reactivity:

  • Molecular Docking Studies: These studies have suggested potential binding sites for this compound within target proteins, indicating its possible role as a lead compound for drug development.
  • Enzyme Inhibition Assays: Testing has shown that certain derivatives can inhibit specific enzymes involved in metabolic pathways, which is crucial for therapeutic applications .

Several compounds share structural similarities with 4-(Benzyloxy)-3-fluoroaniline. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
4-(Benzyloxy)-2-fluoroanilineC₁₃H₁₂FNOSimilar structure but differs in fluorine position.
4-(Benzyloxy)-3-chloroanilineC₁₃H₁₂ClNOContains chlorine instead of fluorine; different reactivity profile.
4-(Benzyloxy)-3-nitroanilineC₁₃H₁₂N₂O₂Nitro group introduces different electronic properties.
1-Benzyloxy-2-fluoro-4-nitrobenzeneC₁₃H₉FNO₃More complex structure with additional nitro group; used in different applications.

The uniqueness of 4-(Benzyloxy)-3-fluoroaniline lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities not found in its analogs.

XLogP3

2.8

Wikipedia

4-(Benzyloxy)-3-fluoroaniline

Dates

Last modified: 08-15-2023

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